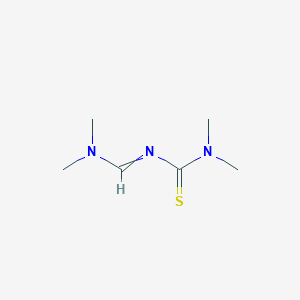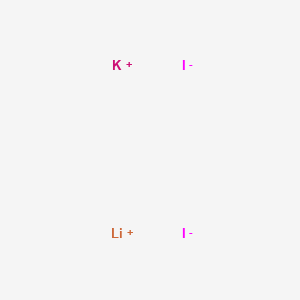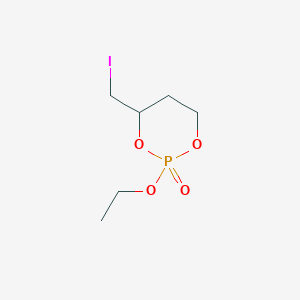
2-Ethoxy-4-(iodomethyl)-1,3,2lambda~5~-dioxaphosphinan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-4-(iodomethyl)-1,3,2lambda~5~-dioxaphosphinan-2-one is an organophosphorus compound characterized by the presence of an ethoxy group, an iodomethyl group, and a dioxaphosphinanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(iodomethyl)-1,3,2lambda~5~-dioxaphosphinan-2-one typically involves the reaction of a suitable precursor with iodine and an ethoxy group under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or other organic solvents, and the reaction is carried out at specific temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-4-(iodomethyl)-1,3,2lambda~5~-dioxaphosphinan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of phosphoramidates, while oxidation reactions can produce phosphine oxides .
Applications De Recherche Scientifique
2-Ethoxy-4-(iodomethyl)-1,3,2lambda~5~-dioxaphosphinan-2-one has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Ethoxy-4-(iodomethyl)-1,3,2lambda~5~-dioxaphosphinan-2-one involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The specific pathways involved depend on the nature of the target and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other organophosphorus compounds such as:
- 2-Ethoxy-4-(methoxymethyl)-1,3,2lambda~5~-dioxaphosphinan-2-one
- 2-Ethoxy-4-(chloromethyl)-1,3,2lambda~5~-dioxaphosphinan-2-one
Uniqueness
2-Ethoxy-4-(iodomethyl)-1,3,2lambda~5~-dioxaphosphinan-2-one is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and allows for specific substitution reactions that are not possible with other halogenated derivatives. This uniqueness makes it valuable for specialized applications in synthesis and research .
Propriétés
Numéro CAS |
113365-64-3 |
|---|---|
Formule moléculaire |
C6H12IO4P |
Poids moléculaire |
306.04 g/mol |
Nom IUPAC |
2-ethoxy-4-(iodomethyl)-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C6H12IO4P/c1-2-9-12(8)10-4-3-6(5-7)11-12/h6H,2-5H2,1H3 |
Clé InChI |
SRZMOVNCFUKSQU-UHFFFAOYSA-N |
SMILES canonique |
CCOP1(=O)OCCC(O1)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


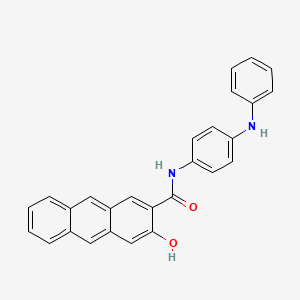
![2-[2-(2-tert-Butoxyethoxy)ethyl]-1,3-dioxolane](/img/structure/B14304535.png)
![3-{2-[(2-Chlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile](/img/structure/B14304553.png)
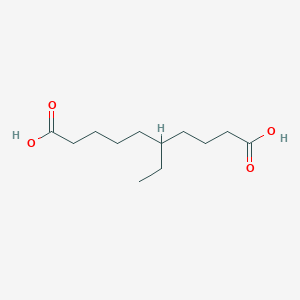
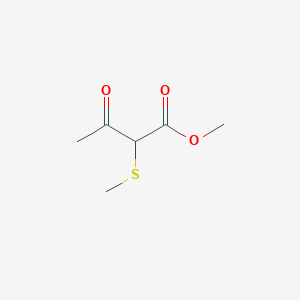

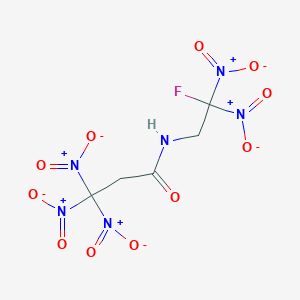
![Ethyl 5,8-diphenylpyrido[3,4-d]pyridazine-7-carboxylate](/img/structure/B14304577.png)
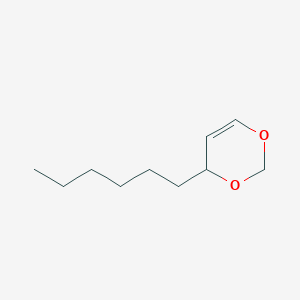
![(2-{[3-(2-Bromoethyl)phenoxy]methoxy}ethyl)(trimethyl)silane](/img/structure/B14304587.png)
